molecular formula C19H23N3O2S B2902700 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1020477-66-0

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2902700
CAS No.: 1020477-66-0
M. Wt: 357.47
InChI Key: NWPSIWBKWFTVNY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2, a 5-oxo group, and a cyclopentyl-propanamide moiety at position 2. The thieno-pyrazole scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., autotaxin) due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(11-10-14-6-4-5-7-14)20-19-16-12-25(24)13-17(16)21-22(19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSIWBKWFTVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thienopyrazole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the intermediate compound reacts with a propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Common Thieno-Pyrazole Derivatives
Compound Name Substituents at Position 3 Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopentyl-propanamide Amide, Cycloalkane 383.47 (calculated)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Bromobenzamide Amide, Halogen (Br) 440.32
2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine Amine Amine 217.29

Structural Insights :

  • The target compound ’s cyclopentyl-propanamide group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzyme active sites (e.g., autotaxin) .
  • The amine derivative () lacks the amide moiety, simplifying hydrogen-bonding capacity and likely reducing target affinity.
Autotaxin Inhibition

The thieno-pyrazole scaffold is implicated in autotaxin inhibition, a therapeutic target for fibrosis and cancer . The target compound’s cyclopentyl-propanamide substituent may improve inhibitory potency compared to analogs with smaller or polar groups. For example:

  • Patent Data: Thieno[3,4-c]pyrazol-3-yl acetamides (including cyclopentyl derivatives) demonstrated nanomolar-range IC50 values in autotaxin inhibition assays, outperforming bromobenzamide analogs .

Physicochemical Properties

Property Target Compound 4-Bromo-benzamide Analog Amine Derivative
LogP ~3.5 (estimated) ~3.8 2.78
PSA (Ų) 85 (amide + ketone) 75 (amide + Br) 69.14
Metabolic Stability Moderate (cyclopentyl) Low (Br-mediated oxidation) High (amine)

Key Observations :

  • The target compound’s higher LogP suggests improved lipid membrane penetration, critical for oral bioavailability.
  • The amine derivative’s lower polar surface area (PSA) may limit solubility but enhance blood-brain barrier penetration.

Q & A

Q. What are the foundational synthesis routes for this compound, and how can purity be maximized during purification?

The synthesis typically involves multi-step reactions starting with cyclopentylpropanamide precursors and functionalized thieno[3,4-c]pyrazole intermediates. Key steps include:

  • Cyclocondensation : Reaction of thiosemicarbazide derivatives with carbonyl-containing reagents to form the pyrazole core .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclopentylpropanamide moiety . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the product. HPLC with reverse-phase C18 columns can further ensure purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the 5-oxo group in the thienopyrazole ring appears as a deshielded carbonyl signal (~170 ppm in 13^{13}C NMR) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, essential for absolute configuration determination .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for derivative synthesis?

  • Factorial designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, Central Composite Design (CCD) can model non-linear relationships between reaction time and yield .
  • Response Surface Methodology (RSM) : Maximizes yield by balancing conflicting factors (e.g., excess reagent vs. side-product formation) .
  • ICReDD’s computational-experimental loop : Quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental condition selection .

Q. What methodologies address contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

  • Standardized bioassays : Use isogenic cell lines and controlled assay conditions (e.g., ATP levels for cytotoxicity screening) to minimize variability .
  • Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding affinity to specific targets (e.g., COX-2 for anti-inflammatory activity) .
  • Meta-analysis : Apply hierarchical clustering to published datasets to identify outliers and contextualize discrepancies .

Q. How do hydrogen-bonding patterns and crystal packing influence physicochemical properties?

  • Graph-set analysis : Categorize hydrogen bonds (e.g., R22_2^2(8) motifs) using Etter’s rules to predict solubility and stability .
  • SHELX refinement : High-resolution (<1.0 Å) X-ray data reveal intermolecular interactions (e.g., π-π stacking of phenyl groups) impacting melting points and hygroscopicity .

Q. What computational strategies predict reactivity and guide derivative design?

  • Reaction path searching : Use GRRM (Global Reaction Route Mapping) to explore possible reaction pathways for functional group modifications .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase active sites) to prioritize synthetically accessible derivatives .

Q. How can process control and reactor design improve scalability for analogs?

  • Membrane separation : Tangential flow filtration (TFF) isolates intermediates with high polarity differences .
  • Microreactor systems : Continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase spectroscopic results?

  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) alter spectral properties. Use variable-temperature XRD to identify phase transitions .
  • Dynamic effects : Solution NMR captures conformational flexibility, while XRD shows static packing. MD (molecular dynamics) simulations bridge this gap .

Q. How to resolve discrepancies in reported synthetic yields for the same route?

  • Trace metal analysis : ICP-MS detects catalyst residues (e.g., Pd from coupling reactions) that inhibit later steps .
  • Kinetic profiling : In situ IR monitors intermediate stability; rapid quenching may prevent decomposition .

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